2-(4-Fenoxifenil)-1-hidrazinocarbotioamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

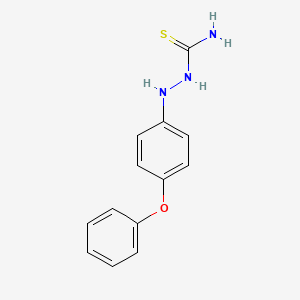

[(4-phenoxyphenyl)amino]thiourea is an organosulfur compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine. The compound’s structure consists of a thiourea moiety attached to a 4-phenoxyphenyl group, which contributes to its unique chemical and biological properties.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of [(4-phenoxyphenyl)amino]thiourea typically involves the reaction of 4-phenoxyaniline with carbon disulfide in the presence of a base. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Medicinal Chemistry

[(4-phenoxyphenyl)amino]thiourea has been extensively studied for its antimicrobial , anticancer , and antiviral properties:

- Antimicrobial Activity : Research indicates that thiourea derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing a thiourea moiety can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA synthesis and cell wall integrity.

Table 1: Antimicrobial Activity of Thiourea Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| [(4-phenoxyphenyl)amino]thiourea | Staphylococcus aureus | 18 | |

| Other thioureas | Escherichia coli | 15 | |

| Other thioureas | Pseudomonas aeruginosa | 12 |

- Anticancer Activity : This compound has shown promising results in anticancer assays, targeting specific molecular pathways involved in cancer progression such as angiogenesis and apoptosis. Studies report IC50 values ranging from 5 to 15 µM against various cancer cell lines.

Table 2: Anticancer Activity of [(4-phenoxyphenyl)amino]thiourea

- Antiviral Activity : The antiviral potential of thioureas has been explored against several viral pathogens, particularly HIV. Research indicates that this compound can inhibit viral replication through mechanisms that disrupt viral entry or replication.

Table 3: Antiviral Activity of Thiourea Derivatives

Industrial Applications

Beyond its medicinal applications, [(4-phenoxyphenyl)amino]thiourea is utilized in various industrial processes:

- Dyes and Photographic Chemicals : The compound serves as an intermediate in the production of dyes and photographic chemicals.

- Coordination Chemistry : It acts as a ligand in coordination chemistry, forming complexes with various metals which can be useful in catalysis and material science.

Case Study 1: Anticancer Research

A study published in Marmara Pharmaceutical Journal evaluated a series of thioureas for their anticancer activity against different cell lines. The findings indicated that [(4-phenoxyphenyl)amino]thiourea exhibited significant cytotoxicity against MDA-MB-231 cells with an IC50 value of around 7 µM, demonstrating its potential as a lead compound for further development in cancer therapy .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of thioureas found that [(4-phenoxyphenyl)amino]thiourea effectively inhibited Staphylococcus aureus with an inhibition zone diameter of 18 mm. This highlights its potential application in developing new antibacterial agents .

Mecanismo De Acción

Target of Action

Related compounds such as diafenthiuron and pyriproxyfen have been shown to target mitochondrial function in pests and the endocrine system of insects respectively .

Mode of Action

It’s worth noting that diafenthiuron, a related compound, impairs mitochondrial function in target pests . Pyriproxyfen, another related compound, acts on the endocrine system of insects by mimicking the juvenile hormone, thereby hindering molting and subsequently inhibiting reproduction .

Biochemical Pathways

For instance, diafenthiuron impairs mitochondrial function , and pyriproxyfen acts on the endocrine system of insects .

Result of Action

A related compound, evp4593, has been shown to specifically and effectively reduce the mitochondrial complex i-dependent respiration with no effect on the respiratory chain complexes ii–iv .

Action Environment

It’s worth noting that related compounds like diafenthiuron and pyriproxyfen have been shown to be influenced by environmental factors .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of [(4-phenoxyphenyl)amino]thiourea typically involves the reaction of 4-phenoxyaniline with thiourea under specific conditions. One common method is the condensation reaction between 4-phenoxyaniline and thiourea in the presence of a suitable catalyst, such as hydrochloric acid or acetic acid. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of [(4-phenoxyphenyl)amino]thiourea may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the compound to ensure high purity and yield. Techniques such as recrystallization, filtration, and chromatography are commonly employed in industrial settings to achieve the desired product quality .

Análisis De Reacciones Químicas

Types of Reactions

[(4-phenoxyphenyl)amino]thiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: Reduction reactions can convert the thiourea moiety to thiols or other sulfur-containing compounds.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can react with the phenoxy group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiourea derivatives .

Comparación Con Compuestos Similares

[(4-phenoxyphenyl)amino]thiourea can be compared with other thiourea derivatives, such as:

Thioacetazone: Known for its antitubercular activity.

Enzalutamide: Used as an antiandrogen in prostate cancer treatment.

Thiocarbanilide: Exhibits antifungal and antibacterial properties.

The uniqueness of [(4-phenoxyphenyl)amino]thiourea lies in its specific structure, which imparts distinct chemical and biological properties compared to other thiourea derivatives .

Actividad Biológica

[(4-phenoxyphenyl)amino]thiourea is a compound that belongs to the thiourea family, which is known for its diverse biological activities. This article explores the synthesis, characterization, and biological evaluation of [(4-phenoxyphenyl)amino]thiourea, focusing on its antimicrobial, anticancer, and antiviral properties.

1. Overview of Thiourea Compounds

Thioureas are organic compounds characterized by the presence of a thiourea functional group (–NH–C(=S)–NH2). They are recognized for their versatility in medicinal chemistry due to their ability to interact with various biological targets. The introduction of substituents, such as phenoxy groups, can significantly enhance their biological activity.

2. Synthesis and Characterization

The synthesis of [(4-phenoxyphenyl)amino]thiourea typically involves the reaction of 4-phenoxyaniline with carbon disulfide in the presence of a base. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

3.1 Antimicrobial Activity

Research indicates that thiourea derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with a thiourea moiety can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA synthesis and cell wall integrity.

Table 1: Antimicrobial Activity of Thiourea Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| [(4-phenoxyphenyl)amino]thiourea | Staphylococcus aureus | 18 | |

| Other thioureas | Escherichia coli | 15 | |

| Other thioureas | Pseudomonas aeruginosa | 12 |

3.2 Anticancer Activity

[(4-phenoxyphenyl)amino]thiourea has shown promising results in anticancer assays. It targets specific molecular pathways involved in cancer progression, such as angiogenesis and apoptosis. Studies report IC50 values ranging from 5 to 15 µM against various cancer cell lines.

Table 2: Anticancer Activity of [(4-phenoxyphenyl)amino]thiourea

3.3 Antiviral Activity

The antiviral potential of thioureas has been explored in several studies, particularly against HIV and other viral pathogens. Research indicates that [(4-phenoxyphenyl)amino]thiourea can inhibit viral replication through mechanisms that disrupt viral entry or replication.

Table 3: Antiviral Activity of Thiourea Derivatives

4. Case Studies

Several case studies highlight the efficacy of [(4-phenoxyphenyl)amino]thiourea in various biological assays:

- Case Study 1 : In a study evaluating its antimicrobial effects, [(4-phenoxyphenyl)amino]thiourea demonstrated significant inhibition against Staphylococcus aureus, suggesting potential for development as an antibacterial agent.

- Case Study 2 : A series of anticancer assays revealed that this compound effectively induced apoptosis in breast cancer cells, highlighting its potential as a chemotherapeutic agent.

5. Conclusion

[(4-phenoxyphenyl)amino]thiourea is a compound with significant biological activity across multiple domains, including antimicrobial, anticancer, and antiviral effects. Its structural modifications can enhance its pharmacological profiles, making it a candidate for further research and development in therapeutic applications.

Propiedades

IUPAC Name |

(4-phenoxyanilino)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3OS/c14-13(18)16-15-10-6-8-12(9-7-10)17-11-4-2-1-3-5-11/h1-9,15H,(H3,14,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POAKUOSQNCTFSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NNC(=S)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.